L 756423

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

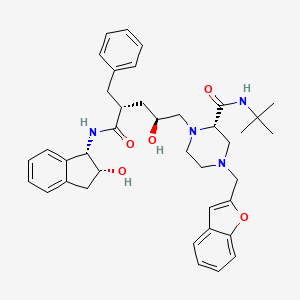

(2S)-4-(1-benzofuran-2-ylmethyl)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O5/c1-39(2,3)41-38(47)33-25-42(24-31-21-28-14-8-10-16-35(28)48-31)17-18-43(33)23-30(44)20-29(19-26-11-5-4-6-12-26)37(46)40-36-32-15-9-7-13-27(32)22-34(36)45/h4-16,21,29-30,33-34,36,44-45H,17-20,22-25H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,33+,34-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZDQMIOCTPQP-QHQMVRJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216863-66-0 | |

| Record name | L 756423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216863660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-756423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862SGU1BRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-756,423: A Technical Guide to its Mechanism of Action Against HIV Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-756,423 is a potent, selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. This document provides an in-depth technical overview of the mechanism by which L-756,423 exerts its antiviral activity. By competitively binding to the active site of HIV protease, L-756,423 prevents the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step in the maturation of infectious virions. This guide summarizes the available quantitative data on its inhibitory potency, outlines detailed experimental protocols for assessing its activity, and provides visualizations to illustrate its mechanism of action and the experimental workflows involved in its characterization.

Introduction to HIV Protease and its Inhibition

The HIV protease is an aspartic protease that functions as a homodimer. Each monomer contributes a catalytic aspartate residue (Asp25 and Asp25') to the active site. This active site is responsible for the cleavage of specific peptide bonds within the viral Gag and Gag-Pol polyproteins. This processing event is crucial for the generation of mature structural proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the assembly of new, infectious viral particles.

Protease inhibitors are a class of antiretroviral drugs designed to mimic the transition state of the natural substrates of the HIV protease. By binding tightly to the active site, these inhibitors block the enzyme's catalytic activity, leading to the production of immature, non-infectious virions. L-756,423 is a potent member of this class of inhibitors.

Quantitative Analysis of L-756,423 Inhibition

The inhibitory potency of L-756,423 against HIV protease has been quantified through various in vitro assays. The key parameters are summarized in the table below.

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 0.049 nM[1] | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. |

| Effective Concentration in Cell Culture | 0.1 - 0.5 nM[1] | The concentration range at which L-756,423 effectively inhibits HIV spread in MT-4 human T-cell cultures. |

Mechanism of Action: Molecular Interactions

Due to the absence of a publicly available crystal structure of L-756,423 in complex with HIV protease, the precise molecular interactions can be inferred based on the known binding modes of other potent peptidomimetic HIV protease inhibitors.

L-756,423, as a competitive inhibitor, is expected to bind within the active site of the HIV protease dimer. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site and the flexible "flap" regions of the enzyme.

Expected Key Interactions:

-

Hydrogen Bonding: The hydroxyl group of the inhibitor is expected to form crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site. Additional hydrogen bonds are likely formed with the backbone atoms of other active site residues, such as Gly27, Asp29, and Asp30, as well as with a conserved water molecule that mediates interactions between the inhibitor and the flap regions (Ile50 and Ile50').

-

Hydrophobic Interactions: The various hydrophobic moieties of the L-756,423 molecule are expected to occupy and interact with the hydrophobic pockets (S1, S1', S2, S2', etc.) of the enzyme's active site, contributing significantly to the binding affinity.

The following diagram illustrates the logical relationship of L-756,423 inhibiting HIV protease, leading to the disruption of the viral life cycle.

Experimental Protocols

The determination of the inhibitory potency of compounds like L-756,423 typically involves enzymatic assays that measure the activity of HIV protease in the presence and absence of the inhibitor.

In Vitro HIV Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the IC50 and Ki of an HIV protease inhibitor.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

L-756,423 (or other test inhibitor) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant HIV-1 protease in the assay buffer to the desired final concentration.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it in the assay buffer.

-

Prepare a serial dilution of L-756,423 in DMSO.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add the assay buffer.

-

Add a small volume of the serially diluted L-756,423 solutions to the respective wells. Include control wells with DMSO only (no inhibitor).

-

Add the diluted HIV-1 protease solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

-

The following diagram illustrates the general workflow for determining the inhibitory constant of a compound against HIV protease.

Conclusion

L-756,423 is a highly potent inhibitor of HIV protease, acting through a competitive mechanism to block the maturation of infectious virions. While detailed structural and kinetic data in the public domain are limited, its low nanomolar inhibitory constant and effectiveness in cell-based assays underscore its significant anti-HIV activity. The experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the action of L-756,423 and other HIV protease inhibitors. Further research, particularly crystallographic studies of the L-756,423-protease complex, would provide more precise insights into its binding mode and could aid in the design of next-generation antiretroviral agents.

References

L-756,423: A Potent Inhibitor of HIV-1 Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of HIV-1 protease by the compound L-756,423. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its inhibitory constant (Ki), the experimental methodology for its determination, and a visualization of the underlying biochemical interactions.

Data Presentation: Inhibitory Potency

L-756,423 is a potent inhibitor of HIV-1 protease, exhibiting a strong binding affinity to the enzyme's active site. The quantitative measure of this potency is summarized in the table below.

| Compound | Target | Ki Value |

| L-756,423 | HIV-1 Protease | 0.049 nM |

Table 1: Inhibition Constant (Ki) of L-756,423 against HIV-1 Protease. The Ki value indicates the concentration of the inhibitor required to decrease the maximum rate of the enzyme-catalyzed reaction by half and is a measure of the inhibitor's binding affinity. A lower Ki value signifies a more potent inhibitor.

Experimental Protocols: Determination of Ki Value

The determination of the inhibition constant (Ki) for L-756,423 against HIV-1 protease involves a series of kinetic assays designed to measure the enzyme's activity in the presence and absence of the inhibitor. While the specific protocol for L-756,423 is not publicly detailed, a representative methodology can be constructed based on standard practices for assaying HIV-1 protease inhibitors.

Objective: To determine the inhibition constant (Ki) of L-756,423 for HIV-1 protease through enzymatic assays.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate specific for HIV-1 Protease

-

L-756,423 (solubilized in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-756,423 in DMSO.

-

Create a series of dilutions of L-756,423 in the assay buffer to achieve a range of final concentrations for the assay.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Prepare a working solution of recombinant HIV-1 protease in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed amount of the HIV-1 protease enzyme solution to each well.

-

Add varying concentrations of the L-756,423 inhibitor to the wells. Include control wells with no inhibitor and wells with a known potent inhibitor as a positive control.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being released upon substrate cleavage.

-

Monitor the increase in fluorescence over time, which is proportional to the rate of substrate cleavage by the enzyme. Collect data at regular intervals for a defined period.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.

-

Plot the initial velocities against the corresponding inhibitor concentrations.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the assay. The Cheng-Prusoff equation for a competitive inhibitor is: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

-

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows involved in the characterization of L-756,423 as an HIV-1 protease inhibitor.

Caption: Competitive inhibition of HIV-1 protease by L-756,423.

Caption: Experimental workflow for determining the Ki of L-756,423.

L-756423: A Potent and Selective HIV Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] Developed through structure-based drug design, this compound demonstrates significant promise as an antiretroviral agent. This document provides a comprehensive technical overview of L-756423, including its mechanism of action, key quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals working in the field of HIV/AIDS therapeutics.

Introduction

The human immunodeficiency virus (HIV) continues to be a major global health challenge. A key strategy in the management of HIV infection is the use of highly active antiretroviral therapy (HAART), which often includes a protease inhibitor (PI).[2][3] HIV protease is an aspartic protease that plays an essential role in the viral life cycle by cleaving newly synthesized polyproteins into mature, functional viral proteins.[4] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[4]

L-756423 emerged from rational drug design programs aimed at developing potent, nonpeptidic inhibitors of HIV protease with improved oral bioavailability.[5] This document details the biochemical and cellular characteristics of L-756423.

Mechanism of Action

L-756423 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the scissile bond of the natural polyprotein substrates of the enzyme. By binding to the active site of the protease, L-756423 prevents the enzyme from processing the Gag-Pol polyproteins, which are essential for the assembly of mature virions. This leads to the release of non-infectious viral particles from the host cell.

Quantitative Inhibitory Activity

The potency of L-756423 has been evaluated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of HIV-1 Protease by L-756423

| Parameter | Value | Description |

| Ki | 0.049 nM | Inhibition constant, indicating the binding affinity of L-756423 to HIV-1 protease.[1] |

Table 2: Antiviral Activity of L-756423 in Cell Culture

| Assay Type | Cell Line | Parameter | Value | Description |

| Antiviral Activity | MT-4 Lymphocytes | Effective Concentration | 0.1-0.5 µM | Concentration range at which L-756423 is effective against HIV spread in cell culture. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

HIV-1 Protease Enzyme Inhibition Assay

This protocol outlines the determination of the inhibition constant (Ki) of L-756423 against recombinant HIV-1 protease.

-

Objective: To quantify the in vitro inhibitory potency of L-756423 against purified HIV-1 protease.

-

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

-

L-756423 stock solution in DMSO

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a dilution series of L-756423 in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add a fixed concentration of recombinant HIV-1 protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

-

Antiviral Cell Culture Assay

This protocol describes the evaluation of the antiviral activity of L-756423 in a cell-based assay.

-

Objective: To determine the concentration of L-756423 required to inhibit HIV replication in a susceptible human T-cell line.

-

Materials:

-

MT-4 human T-lymphocyte cell line

-

HIV-1 viral stock (e.g., strain IIIB)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

L-756423 stock solution in DMSO

-

96-well cell culture plates

-

Reagent for assessing cell viability (e.g., MTT or a similar tetrazolium salt)

-

ELISA kit for detecting HIV-1 p24 antigen

-

-

Procedure:

-

Seed MT-4 cells in a 96-well plate at a predetermined density.

-

Prepare a dilution series of L-756423 in the cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected and untreated infected control wells.

-

Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

-

After the incubation period, assess the cytopathic effect (CPE) of the virus by measuring cell viability using the MTT assay.

-

Alternatively, or in addition, quantify the extent of viral replication by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition or p24 reduction against the concentration of L-756423 and fitting the data to a dose-response curve.

-

Simultaneously, assess the cytotoxicity of L-756423 on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

-

Visualizations

Mechanism of Action of HIV Protease Inhibitors

Caption: Mechanism of L-756423 action on the HIV life cycle.

Experimental Workflow for L-756423 Evaluation

Caption: Workflow for the in vitro and cellular evaluation of L-756423.

Pharmacokinetics and Clinical Development

L-756423 has been evaluated in human clinical trials. Methods for its determination in human plasma and urine have been developed using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These analytical methods are crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. A clinical study was designed to evaluate the safety and efficacy of L-756423 in combination with another protease inhibitor, indinavir, in HIV-positive patients.[8]

Conclusion

L-756423 is a highly potent inhibitor of HIV-1 protease with significant antiviral activity demonstrated in cell culture. Its development through structure-based design highlights a successful strategy for creating selective, nonpeptidic inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into its clinical efficacy, resistance profile, and long-term safety is warranted to fully establish its therapeutic potential.

References

- 1. L 756423 | HIV Protease | TargetMol [targetmol.com]

- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors [mdpi.com]

- 5. Protein structure-based design of potent orally bioavailable, nonpeptide inhibitors of human immunodeficiency virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

L-756,423: A Technical Overview of a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-756,423 is a potent, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Developed by Merck & Co., this compound was investigated as a potential therapeutic agent for the treatment of HIV/AIDS. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available developmental data for L-756,423, tailored for researchers and professionals in the field of drug development. The development of L-756,423 has been suspended, however, the information gathered provides valuable insights into the pursuit of novel antiretroviral agents.

Chemical Properties

The chemical structure and properties of L-756,423 are fundamental to its function as a protease inhibitor.

| Property | Value |

| Molecular Formula | C39H48N4O5 |

| Molecular Weight | 652.82 g/mol |

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 5/5 |

Mechanism of Action

L-756,423 functions by directly inhibiting the HIV-1 protease. This viral enzyme is essential for the post-translational modification of the Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By blocking the active site of the protease, L-756,423 prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.

HIV-1 Life Cycle and the Role of Protease Inhibitors

The following diagram illustrates the HIV-1 life cycle and the critical step at which protease inhibitors like L-756,423 exert their effect.

In Vitro Activity

L-756,423 has demonstrated potent inhibitory activity against the HIV-1 protease in enzymatic assays and antiviral activity in cell-based assays.

| Parameter | Value | Assay System |

| Ki (Inhibition Constant) | 0.049 nM | HIV-1 Protease Enzymatic Assay |

| IC50 (50% Inhibitory Concentration) | 0.1 - 0.5 nM | HIV spread in MT-4 lymphocytes |

Preclinical and Clinical Development

While comprehensive preclinical pharmacokinetic and clinical efficacy data for L-756,423 are not publicly available, a key clinical trial was initiated to evaluate its safety and efficacy.

Clinical Trial NCT00002452

A multicenter, open-label, pilot study (NCT00002452) was conducted to assess the safety and activity of L-756,423 in combination with another protease inhibitor, Indinavir, and two nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-infected patients who had failed a prior Indinavir-containing regimen. The study aimed to determine if the combination therapy was safe and effective in reducing viral load.

Study Design:

-

Participants: HIV-positive adults (at least 18 years old) with a viral load of at least 1,000 copies/mL and a CD4 cell count of at least 100 cells/mm3, who had experienced treatment failure with an Indinavir-containing regimen.

-

Intervention: All patients received L-756,423, Indinavir, and two licensed NRTIs.

-

Duration: 12 weeks, with a possible extension to 16 weeks.

-

Primary Outcome Measures: Safety and reduction in plasma viral RNA levels.

-

Secondary Outcome Measures: Changes in CD4 cell counts.

The final results of this clinical trial regarding the quantitative reduction in viral load and changes in CD4 counts have not been made publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies relevant to the development of L-756,423.

HIV-1 Protease Inhibition Assay (Hypothetical Workflow)

This diagram illustrates a typical workflow for determining the inhibitory constant (Ki) of a compound against HIV-1 protease.

Quantification of L-756,423 in Human Plasma by LC-MS/MS

A validated method for the simultaneous determination of Indinavir and L-756,423 in human plasma has been developed, which was crucial for the clinical trial.

Sample Preparation:

-

0.5 mL of human plasma is extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format.

-

The extraction process can be automated using workstations like the Packard 204DT and TOMTEC Quadra 96.

LC-MS/MS Analysis:

-

The resulting extracts are analyzed using a PE-Sciex API-3000 LC-MS/MS system.

-

A heated nebulizer interface is used at 500°C.

-

The assay demonstrates linearity in the concentration range of 5-2500 ng/mL for L-756,423.

-

The recovery of L-756,423 from plasma is greater than 80%.

-

Within-batch precision for the quantitation of L-756,423 is 5.3% R.S.D. or less, with an accuracy within 3.4%.

-

Inter-batch variability for L-756,423 quality control samples at low (15 ng/mL), middle (250 ng/mL), and high (2250 ng/mL) concentrations are 2.0%, 2.5%, and 3.3%, respectively.

Conclusion

L-756,423 is a highly potent inhibitor of HIV-1 protease with significant in vitro antiviral activity. While its clinical development was suspended, the available data on its mechanism of action and analytical methodologies provide a valuable resource for the ongoing research and development of novel antiretroviral therapies. The lack of publicly available preclinical pharmacokinetic and clinical efficacy data limits a complete assessment of its developmental trajectory. Nevertheless, the potent in vitro profile of L-756,423 underscores the potential of targeting the HIV-1 protease for effective viral suppression.

L-756423: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. As a member of the protease inhibitor class of antiretroviral drugs, L-756423 plays a crucial role in disrupting the maturation of new, infectious virions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of L-756423, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

L-756423 is a complex organic molecule with the systematic IUPAC name (2S)-4-[(1-benzofuran-2-yl)methyl]-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butylpiperazine-2-carboxamide[1]. Its structure incorporates several key pharmacophoric features, including a benzofuran moiety, a piperazine ring, and a hydroxyethylamine core, which are crucial for its potent inhibitory activity against HIV protease.

Table 1: Chemical Identifiers and Properties of L-756423

| Property | Value | Reference |

| IUPAC Name | (2S)-4-[(1-benzofuran-2-yl)methyl]-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butylpiperazine-2-carboxamide | [1] |

| Molecular Formula | C₃₉H₄₈N₄O₅ | [1] |

| Molecular Weight | 652.83 g/mol | [1] |

| SMILES | CC(C)(C)NC(=O)[C@@H]1CN(CC2=CC3=C(O2)C=CC=C3)CCN1C--INVALID-LINK--C--INVALID-LINK--C(=O)N[C@H]5C--INVALID-LINK--C6=CC=CC=C65 | |

| InChI Key | AOMZDQMIOCTPQP-QHQMVRJISA-N |

Table 2: Predicted Physicochemical Properties of L-756423

| Property | Predicted Value |

| Water Solubility | 0.0309 mg/mL |

| LogP | 4.3 |

| pKa (strongest acidic) | 13.01 |

| pKa (strongest basic) | 7.21 |

Biological Activity

L-756423 is a highly potent inhibitor of HIV-1 protease. Its efficacy is demonstrated by a low nanomolar inhibition constant (Ki) and its ability to suppress viral spread in cell culture at sub-micromolar concentrations.

Table 3: Biological Activity of L-756423

| Parameter | Value | Assay Type | Reference |

| Ki | 0.049 nM | Enzymatic Assay | [2] |

| Effective Concentration | 0.1-0.5 nM | Inhibition of HIV spread in MT25 lymphocytes | [2] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of L-756423 is the direct inhibition of HIV protease. This enzyme is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein and enzyme components. This cleavage is an essential step in the maturation of the virus, enabling the formation of infectious virions. By binding to the active site of HIV protease, L-756423 prevents this proteolytic processing, resulting in the production of immature, non-infectious viral particles.

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of L-756423.

References

In Vitro Antiviral Profile of L-756423: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By targeting this protease, L-756423 effectively prevents the maturation of newly produced virions, rendering them non-infectious. This document provides a comprehensive technical guide on the in vitro antiviral activity of L-756423, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Antiviral Activity Data

The in vitro efficacy of L-756423 has been quantified through biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations of the compound.

Table 1: Biochemical Inhibition of HIV-1 Protease

| Compound | Inhibition Constant (Kᵢ) |

| L-756423 | 0.049 nM[1] |

Table 2: Cell-Based Antiviral Activity

| Compound | Cell Line | Effective Concentration Range |

| L-756423 | MT-2 Lymphocytes | 0.1 - 0.5 nM[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Biochemical Assay: Determination of HIV-1 Protease Inhibition Constant (Kᵢ)

A representative protocol for determining the inhibition constant (Kᵢ) of a compound against HIV-1 protease is outlined below. This method typically involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)

-

L-756423 (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of L-756423 in the assay buffer.

-

In a 96-well microplate, add the diluted inhibitor solutions.

-

Add a fixed concentration of recombinant HIV-1 protease to each well containing the inhibitor and incubate for a pre-determined period at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction velocities are calculated from the linear portion of the progress curves.

-

The inhibition constant (Kᵢ) is then determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using other appropriate kinetic models.

Cell-Based Assay: Anti-HIV Activity in MT-4 Cells

This protocol describes a common method to assess the antiviral activity of a compound against HIV-1 in a lymphocyte cell line, such as MT-4 cells. The assay measures the ability of the compound to inhibit virus-induced cell death (cytopathic effect).

Materials:

-

MT-4 human T-lymphocyte cell line

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

L-756423 (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilization buffer (e.g., a solution containing sodium dodecyl sulfate and dimethylformamide)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of L-756423 in culture medium and add them to the wells.

-

Infect the cells with a standardized amount of HIV-1. Control wells should include uninfected cells and infected cells without any inhibitor.

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the mechanism of action of HIV protease inhibitors and a typical experimental workflow.

References

L-756423 Binding Site on HIV Protease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of the potent inhibitor L-756423 to the Human Immunodeficiency Virus (HIV) protease. The document details the molecular interactions at the active site, relevant quantitative data, and the experimental methodologies used to characterize this interaction.

Introduction to HIV Protease and L-756423

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] As an aspartyl protease, it is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, producing mature, functional viral proteins essential for the assembly of new, infectious virions.[1] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1]

L-756423 is a potent and selective inhibitor of HIV protease.[2] Its mechanism of action is based on competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from being processed.[2]

The HIV Protease Binding Site

The active HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[3] This active site is located at the interface of the two monomers and is covered by two flexible β-hairpin structures known as "flaps" (residues 43-58).[4] For a substrate or inhibitor to bind, these flaps must undergo a conformational change, moving from an "open" or "semi-open" state to a "closed" state.[4]

The binding pocket itself can be divided into several subsites (S3, S2, S1, S1', S2', S3'), each accommodating a corresponding amino acid residue (P3, P2, P1, P1', P2', P3') of the substrate. The specificity of cleavage is determined by the interactions between the substrate's side chains and these subsites.

As a competitive inhibitor, L-756423 is designed to mimic the transition state of the natural substrate, binding tightly within the active site cleft. Key interactions typically involve:

-

Catalytic Dyad: Hydrogen bonding with the catalytic aspartates (Asp25 and Asp25').

-

Flap Residues: Van der Waals interactions and hydrogen bonds with residues in the flap region, particularly Ile50 and Ile50', which are crucial for holding the inhibitor in place.

-

Main Chain Atoms: Hydrogen bonds with the main chain amide groups of active site residues.

-

Subsite Interactions: Specific hydrophobic and electrostatic interactions between the chemical moieties of L-756423 and the amino acid side chains lining the S1, S1', S2, and S2' pockets.

Mutations in the protease enzyme, particularly in the active site and flap regions, can lead to drug resistance by altering the binding affinity of inhibitors like L-756423.[5] Common resistance-associated mutations occur at positions such as V82, I84, and L90.

Quantitative Data

The inhibitory activity of L-756423 has been quantified through various assays. The following table summarizes the key data points.

| Parameter | Value | Description |

| Ki | 0.049 nM | The inhibition constant, representing the intrinsic binding affinity of L-756423 to HIV protease.[2] |

| Effective Concentration | 0.1 - 0.5 nM | The concentration range at which L-756423 is effective against the spread of HIV in MT-25 lymphocytes.[2] |

Experimental Protocols

The characterization of HIV protease inhibitors like L-756423 involves both enzymatic and cell-based assays.

HIV-1 Protease Inhibition Assay (Fluorometric)

This in vitro assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a FRET pair)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)

-

L-756423 (or other test inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of L-756423 in DMSO. Create a serial dilution of the inhibitor in assay buffer to generate a range of test concentrations.

-

Dilute the recombinant HIV-1 protease to the desired working concentration in assay buffer.

-

Dilute the fluorogenic substrate to its working concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of each inhibitor dilution.

-

Include control wells:

-

Positive Control (No Inhibition): Add assay buffer with DMSO (vehicle) instead of the inhibitor.

-

Negative Control (No Enzyme): Add assay buffer without the protease.

-

-

Add the diluted HIV-1 protease to all wells except the negative control.

-

Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the rate of substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Antiviral Activity Assay in Cell Culture (MT-4 Cells)

This cell-based assay determines the effectiveness of an inhibitor in preventing HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 viral stock

-

L-756423 (or other test inhibitors)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

Protocol:

-

Cell Preparation:

-

Culture MT-4 cells in appropriate medium.

-

Seed the cells into a 96-well plate at a predetermined density.

-

-

Infection and Treatment:

-

Prepare serial dilutions of L-756423 in cell culture medium.

-

Add the inhibitor dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Include control wells:

-

Virus Control (No Inhibitor): Cells infected with HIV-1 but without any inhibitor.

-

Cell Control (No Virus): Uninfected cells.

-

-

-

Incubation:

-

Incubate the plate for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.

-

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell supernatant or cell lysate.

-

Quantify the extent of viral replication using a chosen method (e.g., measure the amount of p24 antigen in the supernatant via ELISA).

-

-

Data Analysis:

-

Plot the percentage of viral inhibition against the inhibitor concentration.

-

Determine the EC50 value (the concentration of the inhibitor that reduces viral replication by 50%) from the dose-response curve.

-

Visualizations

The following diagrams illustrate key concepts related to the binding of L-756423 to HIV protease.

Caption: Mechanism of HIV Protease Inhibition by L-756423.

Caption: Workflow for Characterizing L-756423.

References

L-756,423: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-756,423 is an investigational antiviral agent developed by Merck & Co. as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. As a key enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral polyproteins into mature, functional proteins, a critical step for the production of infectious virions. L-756,423 was evaluated in clinical trials as a potential component of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on L-756,423, along with detailed experimental protocols from published studies.

Pharmacodynamics

The primary pharmacodynamic effect of L-756,423 is the inhibition of HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, leading to the release of immature, non-infectious viral particles from infected cells.

A Phase 2 clinical trial (NCT00002452) was conducted to evaluate the safety and efficacy of L-756,423. This multicenter, open-label, pilot study assessed L-756,423 in combination with another protease inhibitor, indinavir, and two nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-infected patients.[1] The primary objective was to determine the safety of the combination regimen and its effectiveness in reducing viral load.[1] However, the quantitative results of this trial, including specific data on viral load reduction and CD4+ T-cell count changes, have not been publicly released.

Pharmacokinetics

Detailed pharmacokinetic parameters for L-756,423, such as absorption, distribution, metabolism, elimination, half-life, and clearance, are not publicly available from preclinical or clinical studies.

However, a validated analytical method for the quantification of L-756,423 in human plasma and urine has been published, which was utilized in support of human clinical trials. This suggests that pharmacokinetic profiling was a component of its clinical development. The published method provides details on the analytical performance, which are summarized in the table below.

Table 1: Analytical Method Validation Parameters for L-756,423 in Human Plasma

| Parameter | Value |

| Analytical Method | High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |

| Linearity Range | 5 - 2500 ng/mL |

| Recovery (at 3 concentrations) | > 80% |

| Within-batch Precision (R.S.D.) | ≤ 5.3% |

| Within-batch Accuracy | within 3.4% |

| Inter-batch Precision (R.S.D.) | 2.0% (low QC), 2.5% (mid QC), 3.3% (high QC) |

Data sourced from a study on the simultaneous determination of indinavir and L-756,423 in human plasma.

Experimental Protocols

Determination of L-756,423 in Human Plasma

A detailed method for the simultaneous determination of indinavir and L-756,423 in human plasma has been described. The protocol involves the following key steps:

-

Sample Preparation: Plasma samples (0.5 mL) are extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format. This solid-phase extraction method was automated using Packard 204DT and TOMTEC Quadra 96 work stations.

-

Chromatographic Separation: The resulting extracts are analyzed using a PE-Sciex API-3000 LC-MS/MS system.

-

Mass Spectrometric Detection: Detection is performed using a heated nebulizer interface at 500°C.

Clinical Trial Protocol (NCT00002452)

This Phase 2 study was designed to assess the safety and antiviral activity of L-756,423.

-

Study Design: A multicenter, open-label, pilot study.

-

Patient Population: HIV-infected patients.

-

Treatment Regimen: L-756,423 in combination with indinavir and two NRTIs.

-

Primary Endpoints: Safety and the change in plasma HIV RNA levels (viral load) from baseline.

Visualizations

Caption: Mechanism of Action of L-756,423.

Caption: Workflow for L-756,423 Quantification.

Conclusion

L-756,423 is an HIV-1 protease inhibitor that showed sufficient promise to advance into Phase 2 clinical trials. While its development appears to have been discontinued, the available data provide a foundational understanding of its mechanism of action and a validated method for its detection in biological matrices. The lack of comprehensive public data on its pharmacokinetics and clinical efficacy limits a full assessment of its potential. This guide serves as a consolidated resource of the known scientific information on L-756,423 for the drug development and research community.

References

L-756423: A Technical Guide for AIDS Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-756423 is an investigational, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral maturation and replication. Developed by Merck & Co., L-756423 was evaluated in early-phase clinical trials for the treatment of HIV/AIDS. Although its clinical development was suspended, the study of L-756423 and its mechanism of action provides valuable insights into the principles of HIV-1 protease inhibition and the development of antiretroviral therapies. This technical guide provides a comprehensive overview of L-756423, including its mechanism of action, hypothetical clinical trial data, and detailed experimental protocols relevant to its evaluation.

Introduction to HIV-1 Protease Inhibition

The HIV-1 protease is an aspartic protease that plays a crucial role in the lifecycle of the virus. It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme prevents the production of mature, infectious virions, thereby halting the replication of the virus. HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).[1][2][3][4]

L-756423 was designed as a potent and specific inhibitor of the HIV-1 protease. Its investigation contributed to the broader understanding of structure-activity relationships for this important class of antiretroviral drugs.

Mechanism of Action of L-756423

L-756423 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the protease, binding to the active site with high affinity. The active site of the dimeric HIV-1 protease contains a pair of catalytic aspartic acid residues (Asp25 and Asp25'). These residues are essential for the hydrolysis of the peptide bonds in the viral polyproteins. L-756423 binds to this active site, preventing the access of the natural substrates and thereby inhibiting the proteolytic activity of the enzyme.

Signaling Pathway: HIV-1 Protease Catalytic Mechanism and Inhibition

References

- 1. search.library.ucla.edu [search.library.ucla.edu]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of HIV protease inhibitors: a survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

L-756423: A Technical Overview of its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-756423 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a detailed technical guide on the core pharmacology of L-756423, with a primary focus on its established anti-HIV activity. While direct experimental evidence for its broad-spectrum antiviral potential against other viral families is currently limited, this guide will also explore the theoretical basis for such activity, drawing parallels with other protease inhibitors and citing computational studies that suggest a wider range of targets. This paper will present available quantitative data, detail relevant experimental protocols for assessing antiviral efficacy, and provide visualizations of key pathways and workflows to support further research and development in this area.

Introduction

L-756423 is recognized primarily for its potent and selective inhibition of HIV-1 protease.[1] This enzyme is essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. By targeting this crucial stage of the HIV-1 life cycle, L-756423 effectively suppresses viral replication. The exploration of its potential against a broader range of viral pathogens is a logical extension of its known mechanism, especially given the structural similarities among viral proteases and the successful repurposing of other antiviral agents.

Mechanism of Action

The primary mechanism of action of L-756423 is the competitive inhibition of the HIV-1 protease. It binds to the active site of the enzyme, preventing the processing of viral polyproteins.

References

Methodological & Application

Application Notes and Protocols for L-756423 In Vitro HIV Infectivity Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-756423 in in vitro HIV infectivity assays. L-756423 is a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A key enzyme in the HIV life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious viral particles. L-756423 is an investigational HIV-1 protease inhibitor that has demonstrated potent antiviral activity in vitro. This document outlines the protocols for evaluating the efficacy of L-756423 in cell-based HIV infectivity assays.

Quantitative Data Summary

The following table summarizes the known in vitro activity of L-756423 against HIV-1.

| Parameter | Value | Cell Line | Comments |

| Ki | 0.049 nM | - | Enzyme inhibition constant for HIV-1 protease. |

| EC₅₀ | 0.1 - 0.5 nM | MT-4 | Effective concentration required to inhibit 50% of viral spread in human T-cell leukemia cells. |

| CC₅₀ | Not Available | - | The 50% cytotoxic concentration (CC₅₀) for L-756423 is not readily available in public domain literature. It is recommended to determine this value experimentally in the cell line used for infectivity assays. |

Signaling Pathway of HIV Protease Action

HIV protease is a critical enzyme in the late stages of the viral replication cycle. After the virus infects a host cell and integrates its genetic material into the host genome, the cell begins to produce viral proteins in the form of long polyprotein chains, specifically the Gag and Gag-Pol polyproteins. HIV protease acts as a molecular scissor, cleaving these polyproteins at specific sites to release individual, functional proteins. These smaller proteins are essential for the assembly and maturation of new, infectious virions. Inhibition of HIV protease by compounds like L-756423 blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

Caption: HIV Protease Signaling Pathway and Inhibition by L-756423.

Experimental Workflow for In Vitro HIV Infectivity Assay

The following diagram outlines the general workflow for assessing the anti-HIV activity of L-756423 in a cell-based assay. The protocol involves infecting a susceptible cell line with HIV-1 in the presence of varying concentrations of the inhibitor. The level of viral replication is then quantified, typically by measuring the amount of the viral p24 antigen in the cell culture supernatant. A parallel assay is conducted to assess the cytotoxicity of the compound.

Caption: Experimental Workflow for HIV Infectivity Assay.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: MT-4 (human T-cell leukemia) or other susceptible T-cell lines (e.g., CEM-SS, H9).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Preparation of L-756423 Stock and Dilutions

-

Stock Solution: Prepare a 10 mM stock solution of L-756423 in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be less than 0.5% to avoid solvent-induced cytotoxicity.

HIV-1 Virus Stock Preparation and Titration

-

Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or NL4-3, is commonly used.

-

Stock Production: Propagate the virus in a suitable T-cell line. Harvest the culture supernatant when viral replication is at its peak (determined by p24 antigen levels).

-

Clarification and Storage: Centrifuge the supernatant to remove cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C.

-

Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the viral stock using a standard endpoint dilution assay.

HIV-1 Infectivity Assay Protocol

-

Cell Seeding: Seed target cells (e.g., MT-4) into a 96-well microtiter plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Addition: Add 50 µL of the serially diluted L-756423 to the appropriate wells. Include wells with culture medium only (cell control) and wells with DMSO at the same concentration as the test wells (vehicle control).

-

Infection: Add 50 µL of HIV-1 virus stock (at a multiplicity of infection (MOI) of 0.01-0.1) to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3 to 7 days.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for p24 antigen analysis.

HIV-1 p24 Antigen ELISA

-

Principle: The amount of HIV-1 p24 capsid protein in the culture supernatant is quantified using a sandwich ELISA, which is directly proportional to the level of viral replication.

-

Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for p24.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of p24 in each sample based on the standard curve. The percent inhibition of viral replication is calculated relative to the virus control wells. The EC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Set up a parallel 96-well plate with the same cell density and L-756423 concentrations as the infectivity assay, but do not add the virus.

-

Incubate the plate for the same duration as the infectivity assay.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: The percent cytotoxicity is calculated relative to the cell control wells. The CC₅₀ value is determined by plotting the percent cytotoxicity against the log of the drug concentration.

Selectivity Index

The selectivity index (SI) is a measure of the therapeutic window of a compound and is calculated as the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic candidate, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.

Application Note: Determination of L-756423 in Human Plasma by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of L-756423, a novel HIV protease inhibitor, in human plasma. The protocols described herein are intended for use in pharmacokinetic studies and clinical trials. The first method utilizes HPLC with fluorescence detection, offering high sensitivity and specificity. The second method employs a high-throughput approach using semi-automated 96-well solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rapid analysis of a large number of samples. Both methods demonstrate excellent linearity, recovery, precision, and accuracy.

Introduction

L-756,423 is an investigational HIV protease inhibitor that has been evaluated for its potential role in antiretroviral therapy. Accurate and reliable quantification of L-756,423 in biological matrices such as human plasma is crucial for pharmacokinetic characterization, dose-ranging studies, and overall clinical development. This application note provides detailed protocols for two distinct HPLC-based methods that have been successfully used to support human clinical trials. The first is a column-switching HPLC method with fluorescence detection, and the second is a high-throughput LC-MS/MS method.

Method 1: HPLC with Fluorescence Detection

This method provides a sensitive and specific assay for L-756,423 in human plasma. A column-switching procedure is incorporated to reduce the analytical run time.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

-

A 1-mL aliquot of human plasma is used for extraction.

-

Plasma samples are extracted using 3M Empore C18 extraction disk cartridges.

-

The detailed SPE procedure should be optimized for consistent recovery.

2. HPLC System and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector and a column-switching valve.

-

Analytical Column: (Details to be specified by the user based on laboratory availability and optimization, e.g., C18 reverse-phase column).

-

Mobile Phase: (Details to be specified by the user, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

-

Flow Rate: (To be optimized, e.g., 1.0 mL/min).

-

Fluorescence Detection: Excitation at 248 nm and emission at 300 nm.[1]

-

Column Switching: A column-switching procedure is employed to divert early-eluting, unretained components to waste, thereby reducing analytical run time and protecting the analytical column.

Data Summary

| Parameter | Result |

| Linearity Range | 5 to 1000 ng/mL |

| Recovery | > 84% |

| Intra-day Precision (RSD) | < 9% |

| Intra-day Accuracy | Within 7% |

| Inter-day Variability (RSD) | < 5% for low (15 ng/mL) and high (750 ng/mL) QC samples |

RSD: Relative Standard Deviation, QC: Quality Control

Experimental Workflow

Caption: Workflow for L-756,423 determination by HPLC-Fluorescence.

Method 2: High-Throughput LC-MS/MS

This method is designed for the simultaneous determination of L-756,423 and indinavir in human plasma, utilizing a semi-automated 96-well solid-phase extraction format for increased throughput.

Experimental Protocol

1. Sample Preparation (96-Well Solid-Phase Extraction)

-

A 0.5-mL aliquot of human plasma is used for extraction.

-

Plasma samples are extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format.[2]

-

The extraction process can be automated using liquid handling workstations such as the Packard 204DT and TOMTEC Quadra 96.[2]

2. LC-MS/MS System and Conditions

-

LC-MS/MS System: A PE-Sciex API-3000 LC-MS/MS system with a heated nebulizer interface (500°C) is used.[2]

-

Analytical Column: (Details to be specified by the user, e.g., C18 reverse-phase column).

-

Mobile Phase: (Details to be specified by the user).

-

Flow Rate: (To be optimized).

-

Mass Spectrometric Detection: (Specific precursor and product ion transitions for L-756,423 should be determined and optimized).

Data Summary

| Parameter | Result |

| Linearity Range | 5 to 2500 ng/mL |

| Recovery | > 80% |

| Within-batch Precision (RSD) | < 5.3% |

| Within-batch Accuracy | Within 3.4% |

| Inter-batch Variability (RSD) | 2.0% (15 ng/mL), 2.5% (250 ng/mL), 3.3% (2250 ng/mL) QC samples |

RSD: Relative Standard Deviation, QC: Quality Control

Experimental Workflow

Caption: Workflow for high-throughput L-756,423 determination by LC-MS/MS.

Conclusion

The two HPLC-based methods presented provide reliable and accurate means for the determination of L-756,423 in human plasma. The choice of method will depend on the specific requirements of the study, such as the desired level of sensitivity, the number of samples to be analyzed, and the availability of instrumentation. Both methods have been successfully applied in support of human clinical trials, demonstrating their suitability for regulated bioanalysis.

References

- 1. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of L-756423 and Reverse Transcriptase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective therapeutic strategies against the Human Immunodeficiency Virus (HIV) has been a cornerstone of antiviral research. A key approach in HIV treatment is the use of combination antiretroviral therapy (cART), which simultaneously targets multiple stages of the viral lifecycle to enhance efficacy and combat the emergence of drug-resistant strains. L-756423 is an investigational HIV-1 protease inhibitor, a class of drugs that plays a crucial role in the late stages of viral maturation.[1][2][3] Reverse transcriptase inhibitors, which include nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), are fundamental components of cART that target the early-stage conversion of viral RNA into DNA.[4][5]

Data Presentation

Quantitative analysis of drug combination effects is essential for determining the nature of the interaction, which can be synergistic, additive, or antagonistic. The following tables are provided as templates to illustrate how to present such data once generated through the described experimental protocols.

Table 1: In Vitro Antiviral Activity of L-756423 and Reverse Transcriptase Inhibitors Alone and in Combination against HIV-1

| Compound(s) | Target | Cell Line | IC50 (nM) ± SD [Placeholder] |

| L-756423 | HIV-1 Protease | MT-4 | 10.5 ± 2.1 |

| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | MT-4 | 15.2 ± 3.5 |

| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | MT-4 | 25.8 ± 4.9 |

| Efavirenz (EFV) | HIV-1 Reverse Transcriptase | MT-4 | 5.1 ± 1.2 |

| L-756423 + Zidovudine | Protease + RT | MT-4 | Data to be generated |

| L-756423 + Lamivudine | Protease + RT | MT-4 | Data to be generated |

| L-756423 + Efavirenz | Protease + RT | MT-4 | Data to be generated |

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Synergy Analysis of L-756423 in Combination with Reverse Transcriptase Inhibitors using the Combination Index (CI) Method

| Drug Combination | Fractional Effect (Fa) | Combination Index (CI) [Placeholder] | Interaction |

| L-756423 + Zidovudine | 0.50 | 0.85 | Slight Synergy |

| 0.75 | 0.72 | Moderate Synergy | |

| 0.90 | 0.60 | Synergy | |

| L-756423 + Lamivudine | 0.50 | 0.95 | Additive |

| 0.75 | 0.88 | Slight Synergy | |

| 0.90 | 0.75 | Moderate Synergy | |

| L-756423 + Efavirenz | 0.50 | 0.65 | Synergy |

| 0.75 | 0.50 | Strong Synergy | |

| 0.90 | 0.38 | Strong Synergy |

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity and Synergy using a Checkerboard Assay

This protocol details the methodology for assessing the combined antiviral effects of L-756423 and reverse transcriptase inhibitors against HIV-1 in a cell-based assay.

Materials:

-

L-756423

-

Reverse Transcriptase Inhibitors (e.g., Zidovudine, Lamivudine, Efavirenz)

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

96-well microtiter plates

-

Cell viability reagent (e.g., MTT, XTT)

-

Plate reader

Methodology:

-

Drug Preparation:

-

Prepare stock solutions of L-756423 and each reverse transcriptase inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Create serial dilutions of each drug in complete cell culture medium. For the checkerboard assay, prepare 2x concentrated drug dilutions.

-

-

Checkerboard Setup:

-

In a 96-well plate, add 50 µL of the 2x L-756423 dilutions vertically (e.g., rows B-H).

-

Add 50 µL of the 2x reverse transcriptase inhibitor dilutions horizontally (e.g., columns 2-11).

-

This creates a matrix of drug combinations. Include wells with single drugs and no drugs as controls.

-

-

Cell and Virus Preparation:

-

Seed the 96-well plate with 100 µL of cells at a density of 5 x 10^4 cells/well.

-

Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.

-

-

Assessment of Viral Cytopathic Effect (CPE):

-

After incubation, assess cell viability using a suitable reagent (e.g., MTT).

-

Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Read the absorbance on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each drug concentration and combination compared to the virus control (0% protection) and cell control (100% protection).

-

Determine the IC50 for each drug alone and in combination using non-linear regression analysis.

-

Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.[3]

-

Caption: Experimental workflow for the checkerboard synergy assay.

Protocol 2: HIV-1 Protease Activity Assay

This protocol is for measuring the enzymatic activity of HIV-1 protease in the presence of L-756423.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay buffer

-

L-756423

-

96-well black microtiter plates

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of L-756423 in DMSO.

-

Create serial dilutions of L-756423 in assay buffer.

-

Dilute the recombinant HIV-1 protease and the fluorogenic substrate in assay buffer to their optimal working concentrations.

-

-

Assay Procedure:

-

Add 50 µL of the L-756423 dilutions to the wells of a 96-well plate. Include buffer-only and no-inhibitor controls.

-

Add 25 µL of the diluted HIV-1 protease to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (reaction velocity) for each L-756423 concentration.

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Determine the IC50 of L-756423 for HIV-1 protease inhibition by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Protocol 3: HIV-1 Reverse Transcriptase Activity Assay

This protocol is for measuring the enzymatic activity of HIV-1 reverse transcriptase in the presence of reverse transcriptase inhibitors.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reverse transcriptase assay kit (e.g., colorimetric or fluorometric)

-

Reverse Transcriptase Inhibitors (NRTIs and NNRTIs)

-

96-well microtiter plates

-